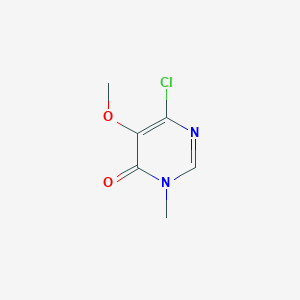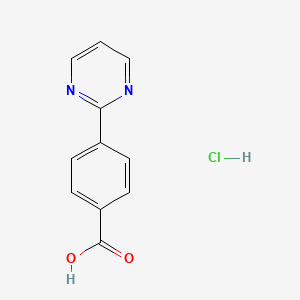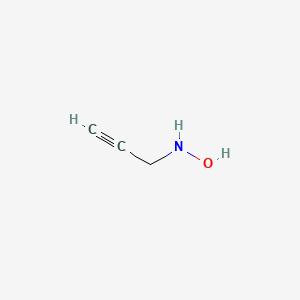
2-(Diphenylphosphino)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 2-position. This compound is known for its versatility in coordination chemistry and its applications in catalysis due to its ability to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)quinoline typically involves the reaction of 2-chloroquinoline with diphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphino)quinoline undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Coordination: It forms complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Halogenated quinolines and diphenylphosphine are typical starting materials.
Coordination: Transition metal salts such as palladium chloride or ruthenium complexes are used under inert conditions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted quinoline derivatives.
Coordination: Metal complexes with diverse geometries and properties.
Scientific Research Applications
2-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in reactions such as hydrogenation, carbonylation, and cross-coupling.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into the use of these complexes in drug development, particularly for targeted therapies.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)quinoline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can activate the metal center for catalytic cycles, facilitate electron transfer, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction or application .
Comparison with Similar Compounds
- 2-(Diphenylphosphino)pyridine
- 2-(Diphenylphosphino)benzene
- 2-(Diphenylphosphino)phenanthroline
Comparison: 2-(Diphenylphosphino)quinoline is unique due to the presence of the quinoline ring, which provides additional coordination sites and electronic properties compared to other similar compounds. This uniqueness enhances its ability to stabilize metal centers and participate in a broader range of catalytic reactions.
Properties
Molecular Formula |
C21H16NP |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
diphenyl(quinolin-2-yl)phosphane |
InChI |
InChI=1S/C21H16NP/c1-3-10-18(11-4-1)23(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
InChI Key |
XZWFALQAPDAOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)







![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)


